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Abstract
This technical guide provides a comprehensive overview of the core physical and chemical

properties of 2-Methyl-5-nitroindoline (CAS No: 115210-54-3). As a key heterocyclic building

block, its utility in medicinal chemistry and materials science is predicated on a thorough

understanding of its molecular structure, reactivity, and analytical characterization. This

document is intended for researchers, scientists, and drug development professionals, offering

field-proven insights into its handling, analysis, and synthetic potential. We will delve into its

spectroscopic signature, chemical reactivity, established analytical protocols, and safety

considerations, grounding all claims in authoritative references.

Introduction and Molecular Overview
2-Methyl-5-nitroindoline is a substituted indoline derivative, a class of heterocyclic

compounds that form the core of numerous pharmacologically active molecules. The structure

incorporates a bicyclic system with a fused benzene and pyrrolidine ring, functionalized with a

methyl group at the 2-position and a nitro group at the 5-position.[1] The strategic placement of

the electron-donating methyl group and the potent electron-withdrawing nitro group imparts a

unique reactivity profile, making it a valuable intermediate for synthetic chemists.[2] Its primary

application lies in serving as a scaffold for constructing more complex molecules, particularly in
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the discovery of novel therapeutic agents targeting inflammatory pathways and other biological

targets.[3]

The indoline core is a "privileged" structure in drug discovery, and its derivatives are explored

for a wide range of biological activities. The nitro group, in particular, serves as a versatile

chemical handle. It can be readily reduced to an amino group, providing a key vector for further

molecular elaboration, or it can be utilized for its inherent electronic properties in modulating

the activity of a parent compound.[4][5]

Physicochemical and Structural Properties
The fundamental properties of 2-Methyl-5-nitroindoline are summarized below. These data

are critical for its handling, storage, and application in various experimental settings.

Property Value Reference(s)

IUPAC Name
2-methyl-5-nitro-2,3-dihydro-

1H-indole
[6]

CAS Number 115210-54-3

Molecular Formula C₉H₁₀N₂O₂

Molecular Weight 178.19 g/mol [7]

Appearance Solid

Melting Point 51-54 °C [7]

SMILES String
CC1Cc2cc(ccc2N1)--INVALID-

LINK--=O

InChI Key
JVOZJSSFSXFDAU-

UHFFFAOYSA-N

Chemical Reactivity and Synthetic Potential
The reactivity of 2-Methyl-5-nitroindoline is dictated by three primary features: the secondary

amine of the indoline ring, the aromatic ring, and the nitro substituent.
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N-Functionalization: The secondary amine (N-1 position) is nucleophilic and readily

undergoes reactions such as alkylation and acylation. This site is a common point for

modification in drug discovery programs to explore structure-activity relationships (SAR). For

instance, N-1 acylation of 5-nitroindoline with various acid chlorides has been used to

synthesize intermediates for dual 5-LOX/sEH inhibitors.[3]

Reduction of the Nitro Group: The nitro group is a cornerstone of this molecule's synthetic

utility. It can be selectively reduced to an amino group using various reagents, such as

catalytic hydrogenation (e.g., H₂/Pd-C), to yield 2-methylindoline-5-amine. This resulting

aromatic amine is a crucial precursor for forming amides, sulfonamides, ureas, or for use in

diazotization reactions, opening up a vast chemical space for exploration.[5]

Aromatic Ring Chemistry: The nitro group is a strong deactivating group for electrophilic

aromatic substitution, directing incoming electrophiles to the meta position (C-4 and C-6).

Conversely, the amine within the indoline ring is an activating group. The overall substitution

pattern will depend on the specific reaction conditions.

Below is a conceptual diagram illustrating a key transformation of the 2-Methyl-5-nitroindoline
scaffold.
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Key Synthetic Transformation

2-Methyl-5-nitroindoline

Reduction
(e.g., H₂, Pd/C)

2-Methylindoline-5-amine

Further Functionalization
(Amide formation, Diazotization, etc.)

Click to download full resolution via product page

Caption: Reduction of the nitro group to a primary amine.

Analytical and Spectroscopic Characterization
Accurate characterization of 2-Methyl-5-nitroindoline is essential for quality control and

research integrity. A combination of chromatographic and spectroscopic techniques is

employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of

choice for assessing the purity of 2-Methyl-5-nitroindoline and related compounds. A

typical mobile phase would consist of acetonitrile and water, often with an acid modifier like

formic acid for compatibility with mass spectrometry detectors.[8][9]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the

compound. The expected monoisotopic mass is 178.07423 Da.[6] Common adducts
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observed in electrospray ionization (ESI) would include [M+H]⁺ (m/z 179.08151) and

[M+Na]⁺ (m/z 201.06345).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic

protons, the aliphatic protons of the pyrrolidine ring, the methyl group protons, and the N-H

proton. The aromatic protons would appear as complex multiplets in the downfield region,

influenced by the nitro group. The methyl group would likely appear as a doublet upfield.

¹³C NMR: The carbon NMR would show distinct signals for the nine carbon atoms. The

aromatic carbons would resonate in the 110-150 ppm range, with the carbon attached to

the nitro group being significantly downfield. The aliphatic carbons and the methyl carbon

would appear in the upfield region. While specific spectral data for this exact compound is

not widely published, data for analogous structures like 2-methyl-5-nitroaniline can provide

a reference for expected chemical shifts.[8][10]

Experimental Protocol: Isothermal Solubility
Determination
Understanding the solubility of a compound is critical for reaction setup, purification, and

formulation. The isothermal equilibrium method is a reliable technique for determining solubility

in various solvents.

Objective: To determine the equilibrium solubility of 2-Methyl-5-nitroindoline in a given

organic solvent at a constant temperature.

Materials:

2-Methyl-5-nitroindoline (solid)

Selected solvent (e.g., Ethanol, Acetone, Toluene)

Thermostatically controlled shaker or water bath

Analytical balance
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Vials with screw caps

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

Volumetric flasks and pipettes

HPLC system for quantification

Methodology:

Preparation: Add an excess amount of solid 2-Methyl-5-nitroindoline to a vial containing a

known volume of the selected solvent. The amount should be sufficient to ensure a saturated

solution with excess solid remaining.

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the

desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72

hours) to ensure that thermodynamic equilibrium is reached.[11]

Sample Collection: After equilibration, stop the agitation and allow the excess solid to settle.

Carefully withdraw a sample of the supernatant using a syringe.

Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-

weighed vial to remove all undissolved solids. This step is critical to prevent artificially high

concentration readings.

Quantification:

Accurately weigh the filtered sample.

Dilute the sample with a suitable solvent (typically the mobile phase used for analysis) to a

concentration within the linear range of the analytical method.

Analyze the diluted sample using a pre-validated HPLC method to determine the

concentration of 2-Methyl-5-nitroindoline.[12]

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured

concentration and the dilution factor.
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Solubility Determination Workflow

1. Prepare Slurry
(Excess solid in solvent)

2. Equilibrate
(Constant T°, Agitation)

24-72h 3. Collect Supernatant 4. Syringe Filter
(0.45 µm)

5. Quantify
(HPLC Analysis) 6. Calculate Solubility
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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